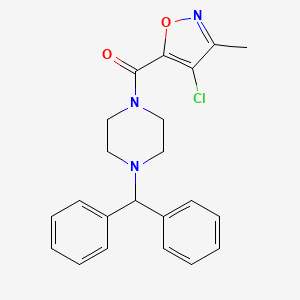![molecular formula C14H13N3O4S B4801714 4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid](/img/structure/B4801714.png)
4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid
Overview
Description
4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid typically involves the reaction of a thiazole derivative with an aniline derivative under specific conditions. The process generally includes:
Formation of the Thiazole Ring: This step involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms to form the thiazole ring.
Coupling Reaction: The thiazole ring is then coupled with an aniline derivative through a carbamoylation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[2-(1,3-thiazol-2-ylamino)butanoic acid
- 4-Oxo-4-[2-(1,3-thiazol-2-ylamino)sulfonyl]anilino-2-butenoic acid
Comparison
Compared to similar compounds, 4-Oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid stands out due to its unique combination of a thiazole ring and an aniline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-oxo-4-[2-(1,3-thiazol-2-ylcarbamoyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-11(5-6-12(19)20)16-10-4-2-1-3-9(10)13(21)17-14-15-7-8-22-14/h1-4,7-8H,5-6H2,(H,16,18)(H,19,20)(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWBYPFUOFIXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(4-morpholinylcarbonyl)phenyl]ethynyl}cyclohexanol](/img/structure/B4801632.png)
![methyl 2-[({2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4801635.png)
![3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4801640.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B4801649.png)
![(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methanol](/img/structure/B4801653.png)
![N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4801664.png)
![4-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B4801666.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B4801676.png)
![4-ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B4801677.png)
![ethyl 3-[1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate](/img/structure/B4801690.png)

![3,5-dimethyl-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4801704.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 2-[(3-METHOXYBENZOYL)AMINO]ACETATE](/img/structure/B4801712.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4801722.png)
